![molecular formula C22H19FN2O5 B2953189 2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896812-49-0](/img/structure/B2953189.png)
2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C22H19FN2O5 and its molecular weight is 410.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods
Research on compounds structurally related to 2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has focused on developing novel synthesis methods that offer advantages in terms of yield, purity, and applicability to a range of derivatives. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are chemically related to the target compound, involves the use of o-hydroxybenzyl alcohols, Mannich base, and quaternary ammonium salt as precursors. This method provides a flexible approach to producing a variety of substituted chromenopyrimidinones under reflux conditions in acetic acid, offering potential pathways for the synthesis of the target compound and its analogs (Osyanin et al., 2014).
Antimicrobial Activity
Chromenopyrimidinone derivatives, including those related to the target compound, have been synthesized and evaluated for their antimicrobial properties. For instance, 8,9-dihydro-2-(2-oxo-2H-chromen-3-yl)-5-aryl-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones demonstrated in vitro antimicrobial activity against various bacterial and fungal strains. These findings suggest that structurally similar compounds, such as this compound, could possess valuable antimicrobial properties worthy of further investigation (Banothu & Bavanthula, 2012).
Novel Heteroannulated Compounds
The synthesis and antimicrobial evaluation of novel heteroannulated compounds featuring chromenopyridopyrimidines have been explored. These studies provide insights into the structural features contributing to antimicrobial efficacy, offering a foundation for the development of new compounds with enhanced biological activities. Such research underscores the potential of chromenopyrimidinone derivatives in the design of new antimicrobial agents, highlighting the relevance of the target compound in medicinal chemistry (Allehyani, 2022).
Crystal Structure Analysis
The crystal structure analysis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been conducted to understand the molecular interactions and packing patterns that may influence the biological activity and solubility of these compounds. Such studies are crucial for the rational design of new derivatives with optimized properties for drug development and other applications (Trilleras et al., 2009).
Fluorophore Development
3-Formylpyrazolo[1,5-a]pyrimidines, which share structural features with the target compound, have been utilized as intermediates for the synthesis of functional fluorophores. These fluorophores exhibit significant fluorescence intensity and quantum yields, suggesting potential applications in bioimaging and molecular probes. The development of such fluorophores underscores the versatility of pyrimidine derivatives in creating functional materials for scientific research (Castillo et al., 2018).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may inhibit certain enzymes or interact with specific receptors .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
Its molecular weight (35239 g/mol) and LogP value suggest it may have good bioavailability .
Result of Action
Some pyrimidine derivatives have been shown to have cytotoxic activities, suggesting this compound may also exhibit similar effects .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJOXGUUHFGGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2953106.png)

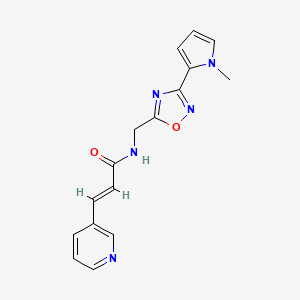
![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)
![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)
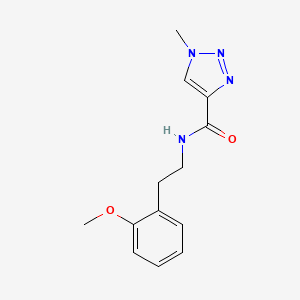
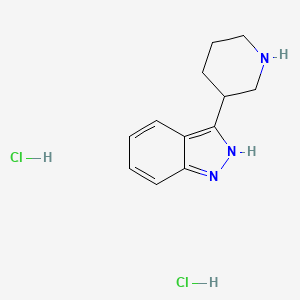
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)
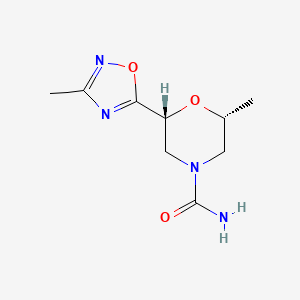
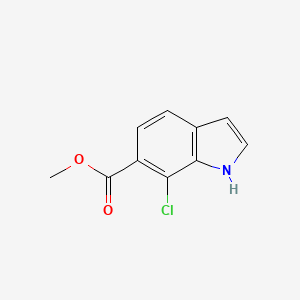
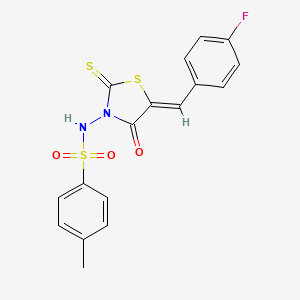
![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)